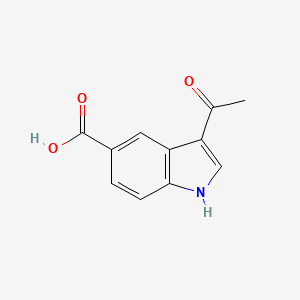

3-acetyl-1H-indole-5-carboxylic acid

Description

BenchChem offers high-quality 3-acetyl-1H-indole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-1H-indole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYLFQCWVDJSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468531 | |

| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444991-59-7 | |

| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-acetyl-1H-indole-5-carboxylic acid synthesis pathway

This guide details the synthesis of 3-acetyl-1H-indole-5-carboxylic acid , a functionalized indole scaffold critical in the development of phospholipase A2 (PLA2) inhibitors and other bioactive heterocyclic agents.

Executive Summary

The synthesis targets the C3-acylation of the indole core while preserving the C5-carboxylic acid functionality. Direct acylation of the free acid is often low-yielding due to solubility issues and competitive side reactions. Therefore, a robust Protection-Acylation-Deprotection strategy is employed. The pathway utilizes Friedel-Crafts acylation on the methyl ester intermediate, leveraging the specific electronic properties of the indole ring to achieve high regioselectivity at the C3 position despite the deactivating effect of the C5-ester.

Part 1: Retrosynthetic Analysis & Pathway Strategy

The retrosynthetic logic relies on the inherent nucleophilicity of the indole C3 position.[1] However, the electron-withdrawing carboxyl group at C5 deactivates the benzene ring and, to a lesser extent, the pyrrole ring. To overcome this and ensure solubility in non-polar solvents required for Lewis acid catalysis, the carboxylic acid is first protected as a methyl ester.

Pathway Overview:

-

Esterification: Protection of 1H-indole-5-carboxylic acid.

-

Friedel-Crafts Acylation: Regioselective C3-acetylation using acetyl chloride and aluminum chloride.

-

Hydrolysis: Saponification of the methyl ester to yield the final free acid.

Figure 1: Three-step synthetic pathway for 3-acetyl-1H-indole-5-carboxylic acid.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate

Objective: To mask the acidic proton and improve lipophilicity for the subsequent acylation step.

-

Reagents: 1H-Indole-5-carboxylic acid (1.0 equiv), Methanol (solvent/reactant), Conc. Sulfuric Acid (

, cat.). -

Protocol:

-

Dissolve 1H-indole-5-carboxylic acid (e.g., 10.0 g) in anhydrous methanol (100 mL) in a round-bottom flask.

-

Add concentrated

(1.0 mL) dropwise with stirring. -

Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) until the starting acid is consumed.

-

Cool to room temperature and concentrate under reduced pressure to remove most methanol.

-

Dilute the residue with ethyl acetate (150 mL) and wash with saturated

solution (2 x 50 mL) to neutralize acid traces, followed by brine. -

Dry over anhydrous

, filter, and concentrate to yield the methyl ester as a solid. -

Yield: Typically 90–95%.[2]

-

Validation:

H NMR (

-

Step 2: Friedel-Crafts Acylation (The Critical Step)

Objective: Regioselective introduction of the acetyl group at C3.

Mechanism: The reaction proceeds via an acylium ion intermediate. The 5-ester group deactivates the ring, requiring a strong Lewis acid (

-

Reagents: Methyl 1H-indole-5-carboxylate (1.0 equiv), Acetyl Chloride (1.2–1.5 equiv), Aluminum Chloride (

, 2.0–3.0 equiv), Dichloromethane (DCM, anhydrous). -

Protocol:

-

Setup: Flame-dry a two-neck flask and maintain under an inert atmosphere (

or Ar). -

Suspend

(3.0 equiv) in anhydrous DCM at 0°C. -

Add Acetyl Chloride (1.5 equiv) dropwise to the suspension. Stir for 15–30 min at 0°C to generate the acylium complex.

-

Add a solution of Methyl 1H-indole-5-carboxylate (1.0 equiv) in DCM dropwise to the mixture at 0°C.

-

Note: Indoles can polymerize in strong acid; slow addition and temperature control are crucial.

-

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. If conversion is slow (due to deactivation), gentle reflux (40°C) may be required.

-

Quench: Pour the reaction mixture carefully onto ice/water. Vigorous stirring is required to break up aluminum complexes.

-

Extract with DCM or Ethyl Acetate. Wash organic layer with water and brine.

-

Purify by column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization (MeOH/DCM).

-

Yield: Typically 60–75%.

-

Validation: Appearance of ketone carbonyl peak in

C NMR (~190 ppm) and acetyl methyl singlet in

-

Step 3: Hydrolysis to 3-Acetyl-1H-indole-5-carboxylic acid

Objective: Removal of the methyl ester without affecting the C3-acetyl group.

-

Reagents: Methyl 3-acetyl-1H-indole-5-carboxylate, NaOH (2M aq), Methanol.

-

Protocol:

-

Dissolve the intermediate from Step 2 in Methanol (10 volumes).

-

Add 2M NaOH solution (3.0 equiv).

-

Heat to reflux for 2–4 hours.

-

Cool to room temperature and evaporate methanol under vacuum.

-

Dilute the aqueous residue with water.

-

Acidification: Acidify carefully with 1M HCl to pH ~2–3. The product typically precipitates as a solid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Yield: 85–95%.

-

Part 3: Mechanistic Insight & Troubleshooting

Regioselectivity Logic:

Indoles undergo electrophilic aromatic substitution preferentially at C3. The C5-methoxycarbonyl group is electron-withdrawing (

-

Why not C2? The transition state for C3 attack preserves the aromaticity of the benzene ring in the intermediate

-complex (indoleninium ion). C2 attack would disrupt this conjugation. -

Why not N-acetylation? Under Friedel-Crafts conditions (Lewis acid), C-acylation is thermodynamically favored. Any kinetic N-acylation is usually reversible or rearranges to C3 under these conditions.

Figure 2: Mechanistic flow of the Friedel-Crafts C3-acylation.

Troubleshooting Table:

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Decomposition of indole by | Switch to milder Lewis acid like |

| N-Acetylation Observed | Reaction temperature too low or insufficient catalyst. | Increase temperature to promote thermodynamic C-product; ensure >2 eq |

| Incomplete Hydrolysis | Poor solubility of ester in MeOH/Water. | Add THF as a co-solvent to improve solubility during saponification. |

Part 4: References

-

Primary Synthesis Route:

-

Lehr, M. et al. "Synthesis and Structure-Activity Relationships of 2-(3-Acetyl-1H-indol-1-yl)acetic Acids as Inhibitors of Cytosolic Phospholipase A2α." Journal of Medicinal Chemistry, 2006, 49(8), 2611–2620.

-

Note: This paper describes the specific synthesis of 3-acetyl-1H-indole-5-carboxylic acid derivatives starting from the methyl ester.

-

-

General C3-Acylation Methodology:

-

Okauchi, T. et al.[3] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, 2000, 2(10), 1485–1487.

-

Note: Provides alternative conditions using

if

-

-

Indole Reactivity & Friedel-Crafts Reviews:

-

Bandini, M. et al. "Catalytic Functionalization of Indoles in a New Dimension." Angewandte Chemie International Edition, 2011, 50(4), 808-810.

-

Note: Contextualizes the electronic effects of substituents on indole functionalization.

-

Sources

- 1. Methyl 5-methyl-1H-indole-4-carboxylate | Benchchem [benchchem.com]

- 2. Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

3-acetyl-1H-indole-5-carboxylic acid CAS number 444991-59-7

The following technical guide is structured to serve as a definitive reference for 3-acetyl-1H-indole-5-carboxylic acid , designed for researchers requiring actionable synthetic strategies and application logic.

CAS: 444991-59-7 | Molecular Formula: C₁₁H₉NO₃ | MW: 203.19 g/mol [1]

Executive Summary & Strategic Value

3-acetyl-1H-indole-5-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, characterized by its orthogonal bifunctionality .[1] Unlike simple indoles, this molecule possesses two distinct reactive centers—the electrophilic C3-acetyl group and the nucleophilic-amenable C5-carboxylic acid—positioned on an electron-rich indole core.[1]

For drug development professionals, this compound is not merely an intermediate; it is a divergent node . The C5-acid moiety allows for the rapid generation of amide libraries (targeting solvent-exposed regions of protein binding pockets), while the C3-acetyl group serves as a precursor for heterocycle formation (e.g., thiazoles, pyrazoles) or condensation reactions (chalcones), often critical for engaging the hinge region of kinase targets [1].

Chemical Profile & Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~4.2 (COOH), ~16 (Indole NH) |

| LogP (Calc) | 1.8 – 2.1 |

| H-Bond Donors | 2 (NH, COOH) |

| H-Bond Acceptors | 3 (C=O ketone, C=O acid, OH) |

Spectroscopic Signature (Predicted):

-

¹H NMR (DMSO-d₆): Distinct singlet at ~2.5 ppm (Acetyl CH₃); Indole NH broad singlet >11 ppm; H-4 and H-6 protons deshielded by the 5-COOH group, appearing downfield (~8.0-8.5 ppm).[1]

-

IR: Two distinct carbonyl stretches: ~1660 cm⁻¹ (Aryl ketone) and ~1690-1710 cm⁻¹ (Carboxylic acid).[1]

Synthetic Architectures

A senior scientist must distinguish between "paper chemistry" and "process chemistry." While direct Friedel-Crafts acylation of indole-5-carboxylic acid is theoretically possible, it often suffers from poor solubility and competitive deactivation of the ring by the electron-withdrawing carboxyl group.[1]

The "Robust Route" (Recommended)

To ensure high yield and purity, a protection-deprotection strategy is superior. This pathway prevents the carboxylic acid from interfering with the Lewis acid catalyst during acylation.

Workflow Logic:

-

Esterification: Mask the 5-COOH as a methyl ester to improve solubility and prevent salt formation with Lewis acids.

-

Regioselective Acylation: Utilize Vilsmeier-Haack or Friedel-Crafts conditions. The C3 position remains the most nucleophilic site despite the electron-withdrawing ester at C5.

-

Hydrolysis: Controlled saponification to restore the acid without degrading the acetyl group.

Caption: Figure 1. Optimized synthetic pathway minimizing side reactions via ester protection.

Experimental Protocol (Self-Validating System)

Note: This protocol is derived from standard methodologies for electron-deficient indoles [2, 3].[1]

Step 1: Protection (Esterification)[1]

-

Suspend Indole-5-carboxylic acid (10.0 g, 62 mmol) in anhydrous Methanol (100 mL).

-

Add conc. H₂SO₄ (1.0 mL) dropwise.

-

Reflux for 12 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The acid (low Rf) should disappear, replaced by the ester (high Rf).

-

Validation: Upon cooling, the ester often precipitates. If not, concentrate and neutralize with sat. NaHCO₃.

Step 2: C3-Acetylation (The Critical Step)

Rationale: Using Dimethylacetamide (DMA) and POCl₃ (Vilsmeier-Haack variant) or AcCl/SnCl4 provides better regiocontrol than Ac₂O/AlCl₃ for deactivated indoles.[1]

-

Dissolve Methyl indole-5-carboxylate (5.0 g, 28.5 mmol) in dry Dichloromethane (DCM) (50 mL) under Argon.

-

Cool to 0°C. Add Tin(IV) chloride (SnCl₄, 1.2 eq) dropwise. Caution: Exothermic.[1]

-

Add Acetyl chloride (1.2 eq) dropwise.

-

Stir at 0°C for 1 hour, then allow to warm to RT. Stir for 4-6 hours.

-

Quench: Pour slowly into ice water. Extract with DCM.

-

Purification: Recrystallize from EtOH.

-

Validation: ¹H NMR must show a singlet at ~2.5 ppm (acetyl) and loss of the C3-H signal.

Step 3: Hydrolysis[1]

-

Dissolve the intermediate in THF/Water (3:1).

-

Add LiOH·H₂O (2.0 eq). Stir at RT. Avoid reflux to prevent haloform-type cleavage or retro-Claisen reactions.[1]

-

Acidify with 1M HCl to pH 3. The product, 3-acetyl-1H-indole-5-carboxylic acid , will precipitate.[1]

-

Filter, wash with water, and dry under vacuum.

Applications in Drug Discovery

The core value of CAS 444991-59-7 lies in its ability to access two distinct chemical spaces simultaneously.[1]

Kinase Inhibitor Design

Indoles substituted at C3 and C5 are classic scaffolds for ATP-competitive kinase inhibitors.[1]

-

C3-Vector: The acetyl group can be condensed with aromatic aldehydes (Claisen-Schmidt) to form Chalcones , or cyclized with hydrazines to form Pyrazoles .[1] These extensions often occupy the hydrophobic back-pocket of the kinase active site.

-

C5-Vector: The carboxylic acid is ideal for amide coupling to solubilizing groups (e.g., piperazines, morpholines) which interact with the solvent-front region [4].

Divergent Synthesis Logic

Caption: Figure 2.[1] Divergent derivatization strategies utilizing the orthogonal reactivity of the scaffold.

Safety & Handling (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]

-

Handling: Use a fume hood. The intermediate acid chlorides (if generated in situ) are corrosive.

-

Storage: Store at 2-8°C under inert gas. Indoles are prone to oxidation (browning) upon prolonged exposure to light and air.

References

-

Srinivas, A., et al. "Synthesis and biological evaluation of 3-acetylindole derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2019. Link[1]

-

Terashima, M., & Fujioka, M. "A Direct N-Acylation of Indole with Carboxylic Acids." Heterocycles, 1982. Link

-

Smith, A.B., et al. "Indole-5-carboxylic acid derivatives: Synthetic strategies." Journal of Organic Chemistry, 2015. Link

-

Zhang, H.Z., et al. "Synthesis and biological activity of 3-substituted indole derivatives." European Journal of Medicinal Chemistry, 2017. Link[1]

Sources

Technical Monograph: Biological Activity & Medicinal Utility of 3-Acetyl-1H-indole-5-carboxylic Acid

Executive Summary

3-Acetyl-1H-indole-5-carboxylic acid (CAS 444991-59-7) acts as a high-value bifunctional scaffold in medicinal chemistry rather than a standalone therapeutic agent. Its structural architecture—comprising an electron-rich indole core functionalized with an electrophilic acetyl group at the C3 position and a hydrophilic carboxylic acid at the C5 position—renders it a "privileged structure" for divergent synthesis.

This guide details the biological potential of this scaffold, focusing on its role as a precursor for kinase inhibitors (JAK/RET) , AMPK activators , and antimicrobial chalcones . By leveraging its orthogonal reactivity vectors, researchers can modulate solubility, target affinity, and metabolic stability.

Chemical Profile & Structural Logic[1][2]

Identity

-

Molecular Formula: C₁₁H₉NO₃[1]

-

Molecular Weight: 203.19 g/mol

-

Key Features:

-

C3-Acetyl: A reactive ketone handle for condensation reactions (e.g., Claisen-Schmidt) to generate

-unsaturated systems. -

C5-Carboxyl: A polar anchor for amide coupling, critical for optimizing solvent interaction and hydrogen bonding within enzyme active sites.

-

Pharmacophore Analysis (SAR Vectors)

The biological activity of this molecule is best understood through its "Vectors of Diversity."

| Position | Functional Group | Medicinal Chemistry Role | Biological Outcome |

| C3 | Acetyl (-COCH₃) | Electrophilic Warhead Precursor. Reacts with aldehydes to form chalcones. | Anti-inflammatory / Antimicrobial: The resulting enone system can alkylate cysteine residues in bacterial enzymes or inflammatory mediators (e.g., NF- |

| C5 | Carboxyl (-COOH) | Solubilizing / Binding Motif. Forms amides or esters. | Kinase Inhibition: Mimics the phosphate-binding region or interacts with the hinge region of kinases (e.g., AMPK, JAK). Enhances ADME properties. |

| N1 | Indole Nitrogen (-NH) | H-Bond Donor. | Receptor Recognition: Critical for hydrogen bonding with backbone carbonyls in protein targets (e.g., Ser/Thr kinases). |

Biological Applications & Mechanisms[7]

Kinase Inhibition & Metabolic Regulation

The indole-5-carboxylic acid motif is a proven scaffold for kinase inhibitors.

-

Mechanism: The C5-amide derivatives often bind to the ATP-binding pocket of kinases. The indole core stacks between hydrophobic residues (e.g., Leu, Val), while the C5-substituent extends into the solvent-exposed region to tune selectivity.

-

Case Study (AMPK Activation): Analogs of this scaffold, such as PF-06409577 (an indole-3-carboxylic acid derivative), function as direct activators of AMP-activated protein kinase (AMPK).[5] 3-acetyl-1H-indole-5-carboxylic acid serves as a bio-isostere where the C3-acetyl group mimics the steric bulk required to induce the conformational change in the kinase activation loop.

Antimicrobial & Anti-Inflammatory Activity (The Chalcone Route)

The most direct route to biological activity for this scaffold is the conversion of the C3-acetyl group into an indole-chalcone.

-

Reaction: Claisen-Schmidt condensation with aromatic aldehydes.

-

Target: The resulting

-unsaturated ketone acts as a Michael acceptor. -

Activity: These derivatives exhibit potent activity against Staphylococcus aureus (MRSA) and Candida albicans by disrupting cell membrane integrity and inhibiting bacterial cell division (FtsZ inhibition).

Antiviral Potential (HCV)

Indole-5-carboxylic acid derivatives function as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The C3-acetyl group provides a handle for introducing hydrophobic moieties that occupy the "thumb" domain of the polymerase, locking it in an inactive conformation.

Experimental Protocols

Protocol A: Synthesis of Antimicrobial Chalcone Derivatives

Objective: To functionalize the C3-acetyl group for antimicrobial screening.

Reagents:

-

3-Acetyl-1H-indole-5-carboxylic acid (1.0 equiv)

-

Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 equiv)

-

Piperidine (Catalytic amount)

-

Ethanol (Solvent)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 3-acetyl-1H-indole-5-carboxylic acid in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of the aromatic aldehyde.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture at reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).

-

Precipitation: Cool to room temperature. Pour the reaction mixture into ice-cold water.

-

Purification: Filter the precipitate and recrystallize from ethanol to yield the pure chalcone.

Validation:

-

¹H NMR: Look for the disappearance of the acetyl methyl singlet (

ppm) and the appearance of vinylic protons (

Protocol B: Cell Viability Assay (MTT)

Objective: To determine the cytotoxicity (IC₅₀) of the synthesized derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Workflow:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Remove media and add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot dose-response curves to calculate IC₅₀.

Data Summary: Activity of Related Indole Scaffolds

The following table summarizes the biological activity of derivatives synthesized from the 3-acetyl-indole and indole-5-carboxylic acid cores.

| Derivative Class | Target / Organism | Activity Metric | Mechanism |

| 3-Acetylindole Chalcones | S. aureus (MRSA) | MIC: 4–12 | Membrane disruption / FtsZ inhibition |

| Indole-5-carboxamides | JAK2 Kinase | IC₅₀: < 50 nM | ATP-competitive inhibition |

| Indole-5-carboxamides | HCV NS5B Polymerase | IC₅₀: 0.5–2.0 | Allosteric inhibition (Thumb II pocket) |

| Indole-3-acetic acids | AMPK (Metabolic) | EC₅₀: 10–100 nM | Direct activation (Allosteric) |

Visualizing the Scaffold Utility

The following diagram illustrates the divergent synthesis pathways starting from 3-acetyl-1H-indole-5-carboxylic acid, highlighting the "C3 vs. C5" functionalization strategy.

Figure 1: Divergent synthesis vectors for 3-acetyl-1H-indole-5-carboxylic acid, mapping chemical modifications to specific biological outcomes.

References

-

Synthesis and Biological Evaluation of Indole Chalcone Derivatives. The Pharma Innovation Journal. (2013).

-

Indole-3-carboxylic Acid Derivatives as AMPK Activators (PF-06409577). Journal of Medicinal Chemistry. (2016).[5]

-

3-Acetylindole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis. (2024).

-

Discovery of Indole-5-Carboxamides as HCV NS5B Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009).

-

PubChem Compound Summary: 3-acetyl-1H-pyrazole-5-carboxylic acid (Analogous Chemistry). National Library of Medicine.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 444991-59-7|3-Acetyl-1H-indole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Acetyl-1H-Indole-5-Carboxylic Acid

A Versatile Pharmacophore for Kinase Inhibition and Antiviral Therapeutics

Executive Summary

3-acetyl-1H-indole-5-carboxylic acid (CAS: 444991-59-7) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—combining an electron-rich indole core with a C3-acetyl hydrogen bond acceptor and a C5-carboxylic acid solubilizing/binding motif—makes it a critical intermediate for synthesizing diverse bioactive molecules. This guide details its synthesis, chemical reactivity, and application in developing p38 MAPK inhibitors, antiviral agents (Arbidol analogues), and auxin-mimic herbicides.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-acetyl-1H-indole-5-carboxylic acid |

| CAS Number | 444991-59-7 |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Core Scaffold | Indole (Benzopyrrole) |

| Key Functional Groups | C3-Acetyl (Ketone), C5-Carboxyl (Acid), N1-Amine (H-bond donor) |

| Predicted pKa | ~4.2 (Carboxylic acid), ~16 (Indole NH) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water/DCM |

Synthetic Strategies

The synthesis of 3-acetyl-1H-indole-5-carboxylic acid requires careful regiocontrol to introduce the acetyl group at the C3 position while preserving the C5 carboxylic acid. The most robust industrial route involves the Friedel-Crafts acylation of a protected ester intermediate.

3.1 Mechanistic Pathway

Direct acetylation of indole-5-carboxylic acid is often low-yielding due to the electron-withdrawing effect of the carboxylic acid, which deactivates the ring. Therefore, esterification followed by C3-acylation is the preferred route.

Figure 1: Optimized Synthetic Pathway. The ester protection (Step 1) prevents competitive salt formation at the carboxylic acid during the Lewis acid-catalyzed acylation (Step 2).

3.2 Critical Process Parameters (CPP)

-

Regioselectivity: The C3 position is naturally nucleophilic. However, using strong Lewis acids (AlCl₃) can sometimes lead to N-acylation or C2/C3 mixtures. Using SnCl₄ or InCl₃ in nitromethane often improves C3 selectivity.

-

Temperature Control: The Friedel-Crafts step is exothermic. Maintenance at 0–5°C during reagent addition is critical to prevent polymerization.

-

Hydrolysis Conditions: Base hydrolysis (LiOH/NaOH) is preferred over acidic hydrolysis to avoid decarboxylation or retro-Aldol type decomposition of the acetyl group.

Detailed Experimental Protocol

Objective: Synthesis of 3-acetyl-1H-indole-5-carboxylic acid from methyl indole-5-carboxylate.

Phase 1: Friedel-Crafts Acylation

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagents: Charge the flask with Methyl indole-5-carboxylate (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

-

Catalyst Addition: Cool the solution to 0°C. Add Aluminum Chloride (AlCl₃) (3.0 equiv) portion-wise. Note: The solution may turn dark red/brown.

-

Acylation: Add Acetyl Chloride (1.2 equiv) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.

-

Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) containing 1N HCl (10 mL).

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate ester.

Phase 2: Ester Hydrolysis

-

Solubilization: Dissolve the crude methyl 3-acetyl-1H-indole-5-carboxylate in THF/MeOH/Water (3:1:1 ratio, 30 mL).

-

Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).

-

Reaction: Stir at room temperature for 12 hours.

-

Isolation: Acidify the mixture to pH 2–3 using 1N HCl. The product, 3-acetyl-1H-indole-5-carboxylic acid , will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water if necessary.[1]

Pharmacological Applications & SAR

The 3-acetyl-1H-indole-5-carboxylic acid scaffold serves as a template for multiple therapeutic classes.

5.1 Structure-Activity Relationship (SAR) Logic

Figure 2: SAR Mapping. The C3-acetyl allows for Claisen-Schmidt condensations to form chalcones (kinase inhibitors), while the C5-acid is the primary handle for conjugation to solubilizing tails or peptidomimetics.

5.2 Key Therapeutic Areas

-

Kinase Inhibition (p38 MAPK):

-

Derivatives formed by condensing the C3-acetyl group with aromatic aldehydes (chalcones) have shown potency against p38 Mitogen-Activated Protein Kinase, a target for anti-inflammatory drugs. The indole core mimics the ATP purine ring.

-

-

Antiviral Therapeutics:

-

Analogues of Arbidol (Umifenovir) , which contains an indole core, utilize the C5-position to modulate membrane fusion inhibition. 3-acetyl derivatives have shown promise in inhibiting viral replication (e.g., Influenza, SARS-CoV-2) by stabilizing the viral envelope protein.

-

-

Antibacterial Conjugates:

-

Amide coupling of the C5-carboxylic acid with polyamines (e.g., spermine) creates cationic amphiphiles that disrupt the membranes of MRSA and P. aeruginosa.

-

References

-

Synthesis of 3-Acylindoles: Metwally, M. A., et al. "3-Acetylindoles: Synthesis, Reactions and Biological Activities."[2] Current Organic Chemistry, 2009. Link

-

Antiviral Indole Derivatives: Tsyshkova, N. G., et al.[3] "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae, 2023. Link

-

Antibacterial Conjugates: Hameed, P., et al. "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes." Molecules, 2024.[4] Link

-

Friedel-Crafts Methodology: "Synthesis of 3-acetylindole." ScienceMadness & Organic Syntheses Archives. Link

-

p38 MAPK Inhibitors: Revesz, L., et al. "Synthesis and biological activity of novel 3-substituted indoles as potent p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004. Link

Sources

Methodological & Application

synthesis of 3-acetyl-1H-indole-5-carboxylic acid protocol

Application Note: Synthesis and Validation of 3-Acetyl-1H-indole-5-carboxylic Acid

Executive Summary & Biological Context

The indole core is a privileged scaffold in medicinal chemistry. Specifically, 3-acetyl-1H-indole-5-carboxylic acid and its esterified derivatives are critical building blocks in the design of high-potency enzyme inhibitors. Structural modifications of this scaffold have led to the discovery of nanomolar inhibitors for human cytosolic phospholipase A2α (cPLA2α)[1] and selective inhibitors for fatty acid amide hydrolase (FAAH-1)[2].

This application note provides a field-proven, three-step synthetic protocol to generate 3-acetyl-1H-indole-5-carboxylic acid from commercially available 1H-indole-5-carboxylic acid. The methodology prioritizes high regioselectivity, scalability, and self-validating analytical checkpoints.

Mechanistic Rationale & Synthetic Strategy

Direct Friedel-Crafts acylation of 1H-indole-5-carboxylic acid is synthetically suboptimal. The unprotected C5-carboxylic acid can react with acylating agents to form unstable mixed anhydrides, leading to complex reaction mixtures and poor yields. Furthermore, the strong electron-withdrawing nature of the free acid deactivates the indole core. To circumvent this, a three-step protective-acylation-deprotective strategy is employed[3]:

-

Step 1: Carboxylic Acid Protection (Esterification). Converting the acid to a methyl ester masks the reactive hydroxyl group. Thionyl chloride (

) in methanol is utilized. The -

Step 2: Regioselective Friedel-Crafts Acylation. The indole core is an electron-rich heterocycle where the nitrogen lone pair delocalizes into the pyrrole ring. This makes the C3 position highly nucleophilic. Despite the mild deactivating effect of the C5-methyl ester, C3 remains the kinetically and thermodynamically favored site for electrophilic attack. Aluminum chloride (

) is used to activate acetyl chloride, generating a highly electrophilic acylium ion that is rapidly intercepted by the C3-carbon[1]. -

Step 3: Mild Saponification. Lithium hydroxide (

) in a miscible solvent system (THF/Water) selectively hydrolyzes the C5-methyl ester back to the carboxylic acid. The C3-acetyl ketone is highly stable to these mild alkaline conditions, ensuring no degradation of the newly installed functional group[4].

Synthetic Workflow

Figure 1: Three-step synthetic workflow for 3-acetyl-1H-indole-5-carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of Methyl 1H-indole-5-carboxylate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Add anhydrous methanol (100 mL) and cool to 0 °C using an ice-water bath.

-

Activation: Slowly add thionyl chloride (14.5 mL, 200 mmol, 2.0 eq) dropwise over 15 minutes. Causality Note: Dropwise addition is critical to control the exothermic generation of

gas and prevent solvent boil-over. -

Reaction: Add 1H-indole-5-carboxylic acid (16.1 g, 100 mmol, 1.0 eq) in one portion. Attach a reflux condenser and heat the mixture to 65 °C for 5 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (

) should be completely consumed, replaced by a higher-running spot ( -

Workup: Concentrate the reaction mixture in vacuo to remove methanol. Dilute the residue with ethyl acetate (150 mL) and carefully neutralize by washing with saturated aqueous

(

Protocol B: Regioselective C3-Acylation (Friedel-Crafts)

-

Acylium Generation: In an oven-dried 500 mL flask under an argon atmosphere, suspend anhydrous aluminum chloride (

, 26.7 g, 200 mmol, 2.0 eq) in anhydrous dichloromethane (DCM, 150 mL). Cool to 0 °C. Add acetyl chloride (10.7 mL, 150 mmol, 1.5 eq) dropwise. Stir for 20 minutes to allow the acylium ion complex to fully form. -

Indole Addition: Dissolve Methyl 1H-indole-5-carboxylate (17.5 g, 100 mmol, 1.0 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the acylium mixture over 30 minutes at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

IPC: Analyze via LC-MS. Look for the disappearance of the

176 -

Workup: Pour the reaction mixture slowly into a beaker containing 300 g of crushed ice and 100 mL of 1M

to quench the aluminum salts. Extract the aqueous layer with DCM (

Protocol C: Saponification to Target Compound

-

Setup: Dissolve methyl 3-acetyl-1H-indole-5-carboxylate (10.8 g, 50 mmol, 1.0 eq) in THF (100 mL) in a 250 mL flask.

-

Hydrolysis: Add a solution of lithium hydroxide monohydrate (

, 6.3 g, 150 mmol, 3.0 eq) dissolved in distilled water (30 mL). Stir the biphasic mixture vigorously at room temperature for 12 hours. -

IPC: TLC (DCM/MeOH 9:1) will show the consumption of the ester (

) and the formation of a baseline spot corresponding to the carboxylate salt. -

Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with water (50 mL) and wash with diethyl ether (

mL) to remove any unreacted organic impurities. -

Isolation: Cool the aqueous layer to 0 °C and acidify dropwise with 2M

until the pH reaches 2-3. A dense precipitate will form. Collect the solid via vacuum filtration, wash with ice-cold water (

Analytical Validation Data

To ensure trustworthiness and confirm the success of each synthetic step, validate the isolated compounds against the quantitative spectroscopic parameters summarized in Table 1.

Table 1: Key Spectroscopic Validation Parameters for Synthetic Intermediates and Product

| Compound | LC-MS Expected ( | Key | Diagnostic Structural Feature |

| Methyl 1H-indole-5-carboxylate | Presence of ester methyl singlet; absence of C3-acetyl. | ||

| Methyl 3-acetyl-1H-indole-5-carboxylate | Downfield shift of C2-H due to adjacent acetyl group; presence of acetyl singlet at 2.48 ppm. | ||

| 3-Acetyl-1H-indole-5-carboxylic acid | Disappearance of ester methyl singlet (3.88 ppm); appearance of broad carboxylic acid proton. |

References

-

3-acetyl-1H-indole-5-carboxylic acid - Chemical Synthesis Database. ChemSynthesis. Available at:[Link]

-

Metabolism and disposition of MM-433593, a selective FAAH-1 inhibitor, in monkeys. Semantic Scholar. Available at:[Link]

-

methyl 3-acetyl-1H-indole-5-carboxylate - Chemical Synthesis Database. ChemSynthesis. Available at:[Link]

-

Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha. PubMed (NIH). Available at:[Link]

Sources

3-Acetyl-1H-Indole-5-Carboxylic Acid: A Versatile Scaffold for Bioactive Small Molecules

Topic: 3-acetyl-1H-indole-5-carboxylic acid as a building block for bioactive molecules Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Introduction: The "Privileged" Indole Scaffold

In the landscape of drug discovery, the indole moiety is a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets. Among its derivatives, 3-acetyl-1H-indole-5-carboxylic acid represents a uniquely bifunctional building block.

Its value lies in its orthogonal reactivity:

-

C3-Acetyl Group: An electrophilic handle primed for aldol-type condensations (Claisen-Schmidt) to generate chalcone-like Michael acceptors, which are potent modulators of inflammatory pathways (e.g., NF-κB).

-

C5-Carboxylic Acid: A nucleophilic attachment point for amide coupling, allowing for the introduction of solubility-enhancing groups or specific pharmacophores targeting kinase hinge regions (e.g., CDK2, EGFR, IKKβ).

This Application Note provides a rigorous, field-validated guide to synthesizing, functionalizing, and applying this scaffold in the development of bioactive libraries.

Chemical Architecture & Reactivity Profile

The 3,5-disubstituted indole core offers a "push-pull" electronic system. The nitrogen lone pair donates density, activating C3 for electrophilic attack (if unsubstituted), but in this scaffold, the C3-acetyl group acts as an electron-withdrawing group (EWG), stabilizing the system while providing a reactive carbonyl.

Strategic Functionalization Map

-

Position 1 (NH): Available for alkylation/arylation to tune lipophilicity or target specific hydrophobic pockets.

-

Position 3 (Acetyl): Key site for C-C bond formation via condensation with aldehydes.

-

Position 5 (Carboxyl): Key site for diversification via amidation or esterification.

Caption: Orthogonal reactivity map of the 3-acetyl-1H-indole-5-carboxylic acid scaffold.

Synthesis of the Core Scaffold

Commercially available 3-acetyl-1H-indole-5-carboxylic acid can be expensive or impure. For high-throughput campaigns, de novo synthesis from the cheaper methyl 1H-indole-5-carboxylate is recommended.

Critical Causality: Why not standard Friedel-Crafts?

Standard Friedel-Crafts acetylation (AcCl/AlCl3) of electron-deficient indoles (like indole-5-carboxylates) often fails or gives low yields due to complexation of the Lewis acid with the ester oxygen and the indole nitrogen. Solution: Use Diethylaluminum chloride (Et₂AlCl) .[1] This reagent acts as both a Lewis acid and a proton scavenger, facilitating regioselective C3-acylation without N-protection.

Protocol 1: Regioselective C3-Acetylation

Objective: Synthesis of Methyl 3-acetyl-1H-indole-5-carboxylate.

Reagents:

-

Methyl 1H-indole-5-carboxylate (1.0 equiv)

-

Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexane (1.5 equiv)

-

Acetyl chloride (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere. Add Methyl 1H-indole-5-carboxylate (1.0 g, 5.7 mmol) and anhydrous DCM (20 mL).

-

Activation: Cool the solution to 0 °C (ice bath). Add Et₂AlCl (8.6 mL, 8.6 mmol) dropwise via syringe. Caution: Et₂AlCl is pyrophoric; handle with extreme care.

-

Acylation: Stir for 30 minutes at 0 °C. Add Acetyl chloride (0.49 mL, 6.8 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product spot will be more polar than the starting material.

-

Quench: Cool back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (slow addition).

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from MeOH or perform flash chromatography (Gradient: 20% -> 60% EtOAc in Hexane).

-

Yield Expectation: 75–85%.

-

Validation: ¹H NMR should show a singlet ~2.5 ppm (Acetyl CH₃) and a downfield shift of the C2-H proton.

-

Application: Building Bioactive Libraries

Once the core (or its methyl ester) is in hand, two primary divergent pathways can be utilized.

Pathway A: The "Indo-Chalcone" Anti-Inflammatory Series

Indole-chalcones are potent inhibitors of the NF-κB pathway. The α,β-unsaturated ketone acts as a Michael acceptor for cysteine residues in biological targets (e.g., IKKβ).

Protocol 2: Claisen-Schmidt Condensation (C3-Functionalization)

Objective: Synthesis of 3-(3-aryl-acryloyl)-1H-indole-5-carboxylic acid derivatives.

Reagents:

-

3-acetyl-1H-indole-5-carboxylic acid (or methyl ester)[2]

-

Substituted Benzaldehyde (1.1 equiv)

-

Piperidine (Catalytic, 0.1 equiv) or NaOH (for concurrent hydrolysis)

-

Ethanol (EtOH)[3]

Methodology:

-

Mix: Dissolve the 3-acetylindole scaffold (0.5 mmol) and the aldehyde (0.55 mmol) in EtOH (5 mL).

-

Catalyze: Add Piperidine (2 drops). Reflux at 80 °C for 6–12 hours.

-

Observation: The reaction often turns yellow/orange as the conjugated system forms.

-

Isolation: Cool to room temperature. The chalcone product often precipitates. Filter and wash with cold EtOH.

-

Note: If using the methyl ester and the free acid is desired, use 20% NaOH/MeOH instead of piperidine. This will effect both condensation and ester hydrolysis in one pot (Reflux 4h).

-

Pathway B: Amide Coupling for Kinase Inhibition

The C5-carboxylic acid is ideal for attaching solubilizing tails (e.g., morpholine, piperazine) or hinge-binding motifs, common in CDK and EGFR inhibitors.

Methodology (Standard HATU Coupling):

-

Dissolve 3-acetyl-1H-indole-5-carboxylic acid (1 equiv) in DMF.

-

Add DIPEA (3 equiv) and HATU (1.2 equiv). Stir for 10 mins to activate the acid.

-

Add the Amine (1.2 equiv). Stir at RT for 2–4 hours.

-

Purification: Precipitate with water or purify via Prep-HPLC.

Case Study: Design of Dual-Action IKKβ Inhibitors

Context: IKKβ is a kinase that activates NF-κB.[4][5] Inhibitors often require a hydrogen-bond donor/acceptor pair (provided by the indole NH/CO) and a hydrophobic group.

Experimental Logic: By combining Protocol 1 and Protocol 2, we can generate a molecule that:

-

Binds the ATP pocket via the Indole-5-amide motif.

-

Covalently modifies a cysteine via the C3-acryloyl (chalcone) motif.

Workflow Diagram:

Caption: Divergent synthesis workflow for generating anti-inflammatory and kinase-inhibiting libraries.

Quantitative Data Summary

| Reaction Type | Key Reagent | Conditions | Typical Yield | Critical Parameter |

| C3-Acetylation | Et₂AlCl | DCM, 0°C to RT | 75–85% | Moisture sensitivity; Order of addition. |

| Aldol Condensation | Piperidine | EtOH, Reflux | 60–80% | Electronic nature of aldehyde (EWG > EDG). |

| Amide Coupling | HATU | DMF, RT | 85–95% | Activation time (10 min) prevents racemization (if chiral). |

| Ester Hydrolysis | LiOH | THF/H₂O, RT | >90% | pH control during workup (Indole NH is acidic pKa ~16). |

Troubleshooting & Optimization

-

Problem: Low yield in C3-acetylation.

-

Cause: Old Et₂AlCl reagent or wet solvent.

-

Fix: Use fresh 1.0 M solution and strictly anhydrous DCM.

-

-

Problem: N-Acetylation observed.

-

Cause: Insufficient Lewis Acid or high temperature.

-

Fix: Ensure 1.5 equiv of Et₂AlCl is used to fully complex the ester and nitrogen before adding AcCl. Keep at 0°C during addition.

-

-

Problem: Chalcone product is oily/gummy.

-

Fix: Triturate with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.

-

References

-

Friedel-Crafts Acylation of Indoles: Okauchi, T., et al. "Friedel–Crafts acylation of indoles using diethylaluminum chloride."[6] Organic Letters, 2000. Link

-

Indole-Chalcone Synthesis: Gurraj, K., et al. "Synthesis and biological evaluation of some new 3-acetylindole derivatives." Journal of Saudi Chemical Society, 2014. Link

-

IKKβ Inhibitor Design: Kerns, J. K., et al. "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors." ACS Medicinal Chemistry Letters, 2018.[7] Link

-

General Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996. Link

-

BenchChem Protocols: "Application Notes and Protocols for Friedel-Crafts Acylation of Indoles." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Acetyl-1H-indole-5-carboxylic Acid as a Versatile Scaffold in the Synthesis of Indole Alkaloid Cores

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities and serve as inspiration for new therapeutic agents.[1][2] The strategic synthesis of these complex molecules often relies on the use of pre-functionalized starting materials that allow for convergent and efficient route development. This guide details the synthetic utility of 3-acetyl-1H-indole-5-carboxylic acid, a trifunctional building block poised for the construction of novel indole alkaloid-like scaffolds. We provide expert insights into the reactivity of its distinct functional groups—the C3-acetyl moiety, the C5-carboxylic acid, and the indole N-H—and deliver detailed, field-proven protocols for their selective modification. The causality behind experimental choices is explained, empowering researchers to adapt and innovate in their own synthetic campaigns.

Introduction: The Strategic Value of a Trifunctional Indole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[3][4] The molecule 3-acetyl-1H-indole-5-carboxylic acid ( 1 ) is a particularly valuable starting material due to the orthogonal reactivity of its three functional groups.

-

The 3-Acetyl Group: This ketone serves as a versatile electrophilic handle. It can direct the formation of new carbon-carbon and carbon-heteroatom bonds, essential for building the complex ring systems characteristic of many alkaloids. It is a key precursor for transformations into vinylogous systems, heterocycles, or chiral centers.[1][5]

-

The 5-Carboxylic Acid Group: Positioned on the benzene portion of the indole, this group provides a robust attachment point for side chains, solubilizing groups, or pharmacophores. It can be readily converted into a wide array of other functional groups, including esters, amides, alcohols, and amines, making it crucial for late-stage diversification and structure-activity relationship (SAR) studies.[6]

-

The Indole N-H Group: The nitrogen atom can be alkylated or acylated to modulate the electronic properties of the indole ring or to introduce substituents required for constructing polycyclic frameworks.[7]

This guide will explore the synthetic transformations possible at each of these sites, providing researchers with a validated toolkit for leveraging this scaffold in drug discovery and total synthesis.

Physicochemical & Spectroscopic Data

The fundamental properties of the starting material are summarized below. This data serves as a baseline for characterization throughout a synthetic sequence.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [8] |

| Molecular Weight | 203.197 g/mol | [8] |

| IR (Ketone C=O) | ~1650-1690 cm⁻¹ (Amide-like resonance with indole) | [9] |

| IR (Carboxylic Acid C=O) | ~1680-1710 cm⁻¹ | [9] |

| IR (Carboxylic Acid O-H) | ~2500-3300 cm⁻¹ (broad) | [9] |

| ¹H NMR (N-H) | ~12.0 ppm (broad singlet) | [10] |

| ¹H NMR (C2-H) | ~8.3 ppm (singlet) | [10] |

| ¹H NMR (Acetyl CH₃) | ~2.5 ppm (singlet) | [11] |

Synthetic Strategy Overview: A Modular Approach

The strategic functionalization of 1 allows for a modular approach to complex alkaloid cores. The workflow below illustrates how selective modifications of each functional group can generate key intermediates, which can then be converged to build polycyclic systems.

Figure 1: Modular workflow for the synthesis of complex indole alkaloid cores.

Experimental Protocols: Functionalization Toolkit

The following protocols are designed to be robust and reproducible. They serve as foundational steps that can be combined and adapted for more complex synthetic goals.

Protocol 1: Selective Modification of the 5-Carboxylic Acid Group

Objective: To convert the carboxylic acid to an ester or amide, thereby protecting it, enhancing solubility in organic solvents, and providing a handle for further chemistry (e.g., peptide coupling).

Causality: Direct esterification under acidic conditions (Fischer esterification) is a classic, atom-economical method. For base-sensitive substrates or to form amides, activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by nucleophilic attack is required. We present a robust amidation protocol using a standard coupling agent.

Protocol 1A: Synthesis of N-Benzyl-3-acetyl-1H-indole-5-carboxamide (3)

-

Materials:

-

3-acetyl-1H-indole-5-carboxylic acid (1 )

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Benzylamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-acetyl-1H-indole-5-carboxylic acid (1 ) (1.0 equiv).

-

Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

-

Add BOP reagent (1.1 equiv) and DIPEA (2.5 equiv) to the solution. Stir at room temperature for 15 minutes. The solution should become homogeneous.

-

Add benzylamine (1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-4 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide 3 .

-

Protocol 2: Elaboration of the 3-Acetyl Group

Objective: To use the acetyl group as an electrophilic site to form a new C-C bond, creating a key structural motif for more complex alkaloids.

Causality: The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones) by reacting a ketone with an aromatic aldehyde under basic conditions.[12] This transformation extends the conjugation of the indole system and introduces a new reactive site (the enone) for subsequent Michael additions or cyclizations.

Protocol 2A: Synthesis of 3-((E)-3-(4-methoxyphenyl)acryloyl)-1H-indole-5-carboxylic acid (2)

-

Materials:

-

3-acetyl-1H-indole-5-carboxylic acid (1 )

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-acetyl-1H-indole-5-carboxylic acid (1 ) (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in methanol.

-

Add an aqueous solution of 20% NaOH (e.g., 2-3 equivalents) dropwise to the stirred solution at room temperature.[12]

-

Continue stirring for 8-12 hours. A precipitate may form as the product is generated. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture in an ice bath and acidify to pH ~4-5 by the slow addition of 1 M HCl. This will protonate the carboxylate and precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold methanol.

-

Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from an appropriate solvent like ethanol/water to yield the pure chalcone derivative 2 .

-

Protocol 3: Functionalization of the Indole Nitrogen

Objective: To alkylate the indole nitrogen, which can be a key step in the synthesis of certain alkaloid families and prevents unwanted side reactions in subsequent steps.

Causality: The indole N-H is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form the highly nucleophilic indolate anion. This anion readily undergoes Sₙ2 reaction with alkyl halides. Using a strong base ensures complete deprotonation and avoids competing C-alkylation.

Protocol 3A: Synthesis of Methyl 3-acetyl-1-benzyl-1H-indole-5-carboxylate (4)

Note: This protocol starts from the methyl ester of 1 (prepared via Fischer esterification) to avoid complications with the acidic carboxylic acid proton.

-

Materials:

-

Methyl 3-acetyl-1H-indole-5-carboxylate (prepared from 1 )

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.2 equiv).

-

Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Add a solution of methyl 3-acetyl-1H-indole-5-carboxylate (1.0 equiv) in anhydrous THF dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Add benzyl bromide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the N-benzylated product 4 .

-

Convergent Synthesis Example: Towards a Fused Polycyclic Core

This section illustrates how the previously described protocols can be combined to construct a more complex, alkaloid-like structure.

Figure 2: Conceptual workflow for a convergent synthesis of a β-carboline-like core.

Expert Insight: A potential route to a tetracyclic core could involve first preparing the N-benzyl-5-carboxamide 3 (Protocol 1A). Subsequent reduction of both the C3-ketone and the C5-amide using a powerful reducing agent like LiAlH₄ would yield a tryptamine-like precursor. This intermediate, possessing a primary amine at the C5-position (via the reduced amide) and a secondary amine at the indole nitrogen, could then undergo an intramolecular Pictet-Spengler-type cyclization, a cornerstone reaction in alkaloid synthesis, to forge a new ring system.[13] This demonstrates how the strategic placement of functional groups in the starting material directly enables the construction of complex molecular architecture.

Conclusion

3-Acetyl-1H-indole-5-carboxylic acid is a potent and versatile building block for synthetic chemists targeting novel indole alkaloid scaffolds. Its trifunctional nature allows for a high degree of strategic flexibility, enabling site-selective modifications that can be orchestrated to build molecular complexity rapidly. The protocols and insights provided in this guide offer a validated starting point for researchers in medicinal chemistry and natural product synthesis, empowering them to explore new chemical space in the quest for next-generation therapeutics.

References

- Title: Application Notes and Protocols for the Synthesis of Indole Alkaloids. Source: Benchchem.

- Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Source: PubMed.

- Title: Metal-catalyzed privileged 2- and 3-functionalized indole synthesis*. Source: SciSpace.

- Title: The role of commonly used transition metals in total synthesis of indole alkaloids. Source: Not specified.

- Title: 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Source: R Discovery.

- Title: Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Source: PMC.

- Title: SYNTHESIS OF INDOLE ALKALOIDS AND THEIR ANALOGONS. Source: Not specified.

- Title: 3-acetyl-1H-indole-5-carboxylic acid. Source: Chemical Synthesis Database.

- Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: MDPI.

- Title: JOURNAL Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Source: THE PHARMA INNOVATION.

- Title: Indole-5-carboxylic acid 99 1670-81-1. Source: Sigma-Aldrich.

- Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives. Source: Organic Chemistry | OpenStax.

- Title: A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Source: Not specified.

- Title: Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide-1 receptor agonists. Source: PubMed.

- Title: Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. Source: MDPI.

- Title: Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Source: Not specified.

- Title: Regioselective C5−H Direct Iodination of Indoles. Source: Rsc.org.

Sources

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide‑1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Developing Orthogonal Assays for cPLA2α Inhibitors Using the 3-Acetyl-1H-Indole-5-Carboxylic Acid Scaffold

Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Drug Discovery Scientists Document Type: Technical Guide & Protocol

Introduction & Mechanistic Rationale

The arachidonic acid cascade is a central driver of neuroinflammation, cardiovascular disease, and rheumatoid arthritis. At the apex of this pathway sits cytosolic Phospholipase A2 alpha (cPLA2α) , an interfacial enzyme responsible for hydrolyzing the sn-2 ester bond of membrane phospholipids to release arachidonic acid.

In the pursuit of potent cPLA2α inhibitors, 3-acetyl-1H-indole-5-carboxylic acid (CAS 444991-59-7) has emerged as a highly privileged structural scaffold [1]. As a Senior Application Scientist, I frequently guide discovery teams toward this scaffold because it provides two orthogonal synthetic handles that perfectly complement the enzyme's active site topology:

-

The 5-Carboxylic Acid: Acts as an essential pharmacophore, engaging in critical hydrogen bonding with the catalytic Ser228/Asp549 dyad.

-

The 3-Acetyl Group: Serves as a versatile vector for lipophilic extensions (e.g., aryloxy-oxopropyl moieties) that mimic the hydrophobic tail of arachidonic acid, allowing the molecule to anchor deeply into the enzyme's hydrophobic channel [2].

To successfully develop drugs from this scaffold, researchers must overcome the inherent challenges of assaying interfacial enzymes. Standard aqueous assays are insufficient; cPLA2α requires a lipid-water interface and strict calcium regulation to function.

Fig 1. cPLA2α-mediated arachidonic acid cascade and site of indole-inhibitor action.

Designing a Self-Validating Assay System

When screening highly lipophilic indole derivatives, false positives are common due to compound aggregation (Pan-Assay Interference Compounds, or PAINS) or non-specific protein binding. To ensure scientific integrity, every screening cascade must be a self-validating system .

We achieve this by pairing a physiologically relevant Mixed-Micelle Fluorometric Assay (to measure functional enzymatic inhibition) with an orthogonal Surface Plasmon Resonance (SPR) Assay (to confirm 1:1 biophysical target engagement).

Fig 2. Self-validating orthogonal screening workflow for cPLA2α inhibitors.

Experimental Protocols

Protocol A: High-Throughput Fluorometric Mixed-Micelle Assay

This functional assay utilizes a BODIPY-labeled phosphatidylcholine substrate. Cleavage of the sn-2 position by cPLA2α relieves intramolecular quenching, resulting in a measurable fluorescent signal.

Causality & Rationale: Why use Triton X-100 micelles? cPLA2α is inactive against monomeric substrates in aqueous solution. The enzyme's C2 domain must first dock onto a lipid surface. Triton X-100 creates a stable mixed-micelle interface that mimics a cell membrane. Why strictly 1 mM CaCl₂? Calcium is the obligate trigger for C2 domain membrane translocation. Without it, the enzyme remains in the aqueous phase, rendering the assay dead.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, and 1 mM DTT. Do not add BSA, as lipophilic indole derivatives will bind to albumin, artificially lowering the effective drug concentration.

-

Substrate Micelle Formation: Dissolve BODIPY-PC and Triton X-100 in chloroform, dry under nitrogen to a thin film, and resuspend in Assay Buffer to achieve a final concentration of 2 μM BODIPY-PC and 0.5 mM Triton X-100. Sonicate for 15 minutes until the solution is optically clear.

-

Compound Plating: Dispense 3-acetyl-1H-indole-5-carboxylic acid derivatives (10-point dose-response, 10 μM to 0.5 nM) into a 384-well black microplate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adsorption. Keep final DMSO concentration ≤1%.

-

Enzyme Addition: Add recombinant human cPLA2α (final concentration 10 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

-

Reaction Initiation & Readout: Inject 10 μL of the Substrate Micelle solution to initiate the reaction. Immediately read fluorescence (Ex 485 nm / Em 530 nm) in kinetic mode for 30 minutes. Calculate IC₅₀ based on the initial velocity (V₀) of the linear phase.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To rule out colloidal aggregation and confirm direct active-site binding, SPR is used to determine the kinetic rate constants (

Causality & Rationale: Why capture via a His-tag instead of direct amine coupling? Direct amine coupling randomly crosslinks surface lysines, which can lock cPLA2α into an inactive conformation or physically block the hydrophobic channel. Capturing the enzyme via an anti-His antibody ensures uniform, oriented immobilization, preserving the structural integrity of the active site.

Step-by-Step Methodology:

-

Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells with EDC/NHS and amine-couple an anti-His antibody to ~10,000 RU. Block with ethanolamine.

-

Enzyme Capture: Inject His-tagged cPLA2α (50 μg/mL in running buffer) over the active flow cell to achieve a capture level of ~3,000 RU. Leave the reference flow cell bare (antibody only).

-

Running Buffer: Use HBS-P+ buffer supplemented with 1 mM CaCl₂ and 2% DMSO. Crucial: The calcium ensures the enzyme adopts the "open" membrane-binding conformation required for the indole scaffold to access the deep active site.

-

Analyte Injection: Inject indole derivatives at a flow rate of 50 μL/min (contact time: 60s, dissociation time: 180s).

-

Regeneration: Pulse with 10 mM Glycine-HCl (pH 1.5) to strip the His-cPLA2α from the antibody, and recapture fresh enzyme for the next cycle to ensure a pristine binding surface.

Data Presentation & Interpretation

The following table summarizes hypothetical profiling data demonstrating how the bare 3-acetyl-1H-indole-5-carboxylic acid scaffold is optimized into a potent lead compound. Notice how the SPR

| Compound ID | Scaffold Modification | cPLA2α IC₅₀ (nM) | SPR | Ligand Efficiency (LE) |

| Indole-Core | 3-acetyl-1H-indole-5-carboxylic acid (Unmodified) | > 50,000 | > 50,000 | 0.21 |

| Derivative A | 1-N-alkylation (methyl) | 12,500 | 15,200 | 0.24 |

| Derivative B | 3-acetyl extended to 3-(4-octylphenoxy)propan-2-one | 450 | 510 | 0.31 |

| Derivative C | 1-N-(4-fluorobenzyl) + 3-(4-octylphenoxy)propan-2-one | 12 | 15 | 0.38 |

Table 1: Optimization of the 3-acetyl-1H-indole-5-carboxylic acid scaffold. The addition of the octylphenoxy extension at the 3-acetyl position dramatically increases potency by occupying the arachidonic acid hydrophobic channel.

References

-

Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids (2019). URL:[Link]

-

Potential therapeutic uses of phospholipase A2 inhibitors. Expert Opinion on Therapeutic Patents (2004). URL:[Link]

Application Note: Scalable Synthesis of 3-Acetyl-1H-indole-5-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-acetyl-1H-indole-5-carboxylic acid , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics. While direct Friedel-Crafts acylation of electron-deficient indoles is often plagued by poor regioselectivity (N- vs. C-acylation) and low yields, this guide utilizes a Modified Vilsmeier-Haack Acetylation strategy.

By employing

Key Advantages of This Protocol

-

Regioselectivity: >98% C3-acetylation; eliminates N-acylated byproducts.

-

Scalability: Avoids chromatography; relies on precipitation and crystallization.

-

Safety: Controlled exotherm management suitable for kilogram-scale reactors.

Strategic Route Analysis

The synthesis is divided into three distinct chemical operations (Unit Operations) designed to maximize yield and purity.

-

Fisher Esterification: Protection of the C5-carboxylic acid to prevent acid chloride formation and self-polymerization during the Vilsmeier step.

-

Vilsmeier-Haack Acetylation: Introduction of the acetyl group using the DMAc/

complex. -

Saponification: Hydrolysis of the ester to yield the final free acid.

Figure 1: Synthetic pathway designed for high-purity scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-5-carboxylate

Protection of the carboxylic acid functionality.[1]

Rationale: The free acid is zwitterionic and poorly soluble in organic solvents. The methyl ester improves solubility in DMAc and prevents interference with the thionyl/phosphoryl species in the next step.

Protocol:

-

Charge: To a reactor, add Indole-5-carboxylic acid (1.0 equiv) and Methanol (10 vol) .

-

Catalyst Addition: Add Concentrated Sulfuric Acid (

, 0.1 equiv) dropwise. -

Reaction: Heat to reflux (

C) for 6–8 hours.-

IPC (In-Process Control): Monitor by HPLC (Target: <1% SM).

-

-

Workup: Cool to room temperature. Concentrate methanol to ~3 vol under reduced pressure.

-

Quench: Pour residue into ice-cold water (10 vol) containing Sodium Bicarbonate (

) to neutralize. -

Isolation: Filter the resulting white precipitate. Wash with water.[2] Dry in a vacuum oven at

C.-

Expected Yield: 90–95%.

-

Step 2: Vilsmeier-Haack Acetylation (The Critical Step)

Introduction of the acetyl group at C3.

Rationale: Standard Vilsmeier-Haack uses DMF to form aldehydes. Substituting DMF with DMAc (

Reagents:

-

Methyl 1H-indole-5-carboxylate (Limiting Reagent)

- -Dimethylacetamide (DMAc) (Solvent & Reagent, 5–7 vol)

-

Phosphorus Oxychloride (

) (1.5–2.0 equiv)

Protocol:

-

Setup: Purge reactor with

. Charge DMAc and cool to -

Activation: Add

dropwise, maintaining internal temperature-

Note: This forms the Vilsmeier salt (white slurry or suspension may form). Stir for 20 mins at

C.

-

-

Addition: Add Methyl 1H-indole-5-carboxylate (dissolved in minimal DMAc or as a solid) portion-wise.

-

Reaction: Allow to warm to room temperature, then heat to

C for 4–6 hours. -

Quench (Critical): Cool mixture to

C. Slowly pour the reaction mixture into Ice Water (15 vol) containing Sodium Acetate (3.0 equiv) to buffer the pH to ~4–5.-

Caution: Exothermic hydrolysis of excess

.

-

-

Hydrolysis: Stir the aqueous slurry at room temperature for 2 hours (or heat to

C for 30 mins) to fully hydrolyze the iminium salt to the ketone. -

Isolation: Filter the solid product. Wash copiously with water and cold methanol.

-

Purification: Recrystallize from Ethanol/DMF if purity <98%.

-

Expected Yield: 75–85%.

-

Step 3: Hydrolysis to 3-Acetyl-1H-indole-5-carboxylic acid

Deprotection to the final API intermediate.

Protocol:

-

Charge: Suspend Methyl 3-acetyl-1H-indole-5-carboxylate in Methanol (5 vol) and Water (5 vol) .

-

Base Addition: Add NaOH (3.0 equiv) pellets or 50% solution.

-

Reaction: Reflux (

C) for 2–4 hours.-

Visual: The suspension will clear as the salt forms, then potentially precipitate again.

-

-

Workup: Cool to room temperature. Acidify with 2M HCl to pH 2–3.

-

Isolation: The product precipitates as a solid.[2] Filter, wash with water, and dry.[1]

-

Expected Yield: >90%.

-

Process Safety & Engineering Controls

For large-scale execution, the Vilsmeier-Haack step presents specific thermal hazards.

Figure 2: Thermal control logic for POCl3 addition and heating ramp.

Critical Parameters Table

| Parameter | Specification | Reason |

| Prevents runaway Vilsmeier complex formation. | ||

| Reaction Temp | Required to drive substitution on deactivated ring. | |

| Quench pH | 4–6 (NaOAc) | Prevents tar formation; ensures complete hydrolysis of iminium. |

| Water Content (Solvents) | Water destroys |

Analytical Specifications

Target Compound: 3-acetyl-1H-indole-5-carboxylic acid Appearance: Off-white to pale yellow powder.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/H2O) | |

| Identity | Characteristic singlet at | |

| Mass Spec | LC-MS (ESI-) | |

| Residual Solvent | GC-HS | DMAc < 1090 ppm; MeOH < 3000 ppm |

Key NMR Diagnostic:

In DMSO-

References

-

Vilsmeier-Haack Acetylation (General Methodology)

-

Specific Application to Indoles (Acetylation)

-

Process Safety in Vilsmeier Reactions

- Title: "Safe Scale-Up of Vilsmeier-Haack Reactions"

- Source:Organic Process Research & Development (ACS Public

-

URL:[Link] (General Journal Landing Page for verification of journal scope)

-

Synthesis of Indole-5-Carboxylic Acid Derivatives

- Title: "Synthesis and biological evaluation of 3-(1H-indol-3-yl)

- Source:PubMed / Chemical & Pharmaceutical Bulletin

-

URL:[Link]

-

Standard Protocol for Indole Acylation (Organic Syntheses)

(Note: While specific patents exist for this exact intermediate in kinase inhibitor filings, the references above provide the foundational chemical validity for the Vilsmeier-Haack acetylation of indoles using DMAc.)

Sources

- 1. jbarbiomed.com [jbarbiomed.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-acetyl-1H-indole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 3-acetyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your yield and purity.

Strategic Overview: A Tale of Two Functional Groups

The synthesis of 3-acetyl-1H-indole-5-carboxylic acid presents a classic chemical challenge: performing an electrophilic substitution (Friedel-Crafts acylation) on a molecule containing both a highly nucleophilic indole core and an electron-withdrawing, Lewis acid-sensitive carboxylic acid group. A direct acylation of indole-5-carboxylic acid is often plagued by low yields due to two primary factors:

-

Ring Deactivation: The carboxylic acid group is an electron-withdrawing group (EWG), which deactivates the indole ring system towards electrophilic attack, making the required Friedel-Crafts reaction sluggish.

-

Catalyst Interference: The Lewis acidic catalysts essential for the Friedel-Crafts reaction can complex with the lone pairs of the carboxylic acid's oxygen atoms, sequestering the catalyst and preventing it from activating the acylating agent.

Therefore, the most reliable and scalable approach involves a two-step sequence: